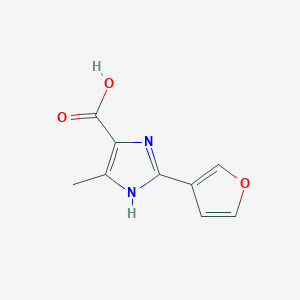
2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid is an organic compound that features a furan ring fused to an imidazole ring with a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-furylamine with methylglyoxal in the presence of an acid catalyst to form the imidazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The use of catalysts such as piperidinium acetate can enhance the efficiency of the synthesis process, allowing for large-scale production under solvent-free conditions .
化学反应分析
Types of Reactions
2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furfural derivatives.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Esterification can be carried out using methanesulfonic acid (MeSO3H) and silica (SiO2) as catalysts.
Major Products Formed
Oxidation: Furfural derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Esters and amides of the original compound.
科学研究应用
2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers and resins.
作用机制
The mechanism of action of 2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s furan and imidazole rings play a crucial role in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-(3-Furyl)-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an imidazole ring.
3-(2-Furyl)acrylic Acid: Contains a furan ring and an acrylic acid group.
Furfural: A simpler compound with a furan ring and an aldehyde group
Uniqueness
2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid is unique due to its combination of a furan ring, an imidazole ring, and a carboxylic acid group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C9H8N2O3 |
|---|---|
分子量 |
192.17 g/mol |
IUPAC 名称 |
2-(furan-3-yl)-5-methyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-5-7(9(12)13)11-8(10-5)6-2-3-14-4-6/h2-4H,1H3,(H,10,11)(H,12,13) |
InChI 键 |
ATCXCPDOQAMQNB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(N1)C2=COC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


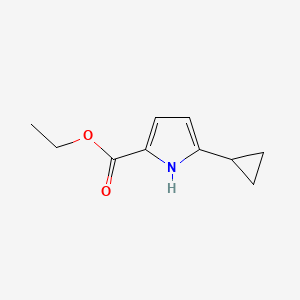
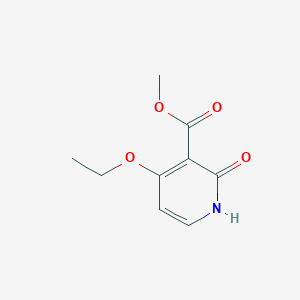

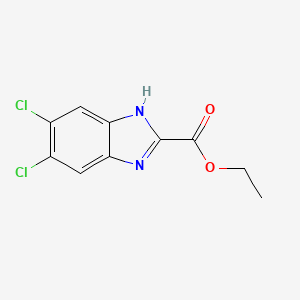
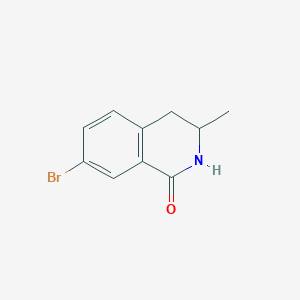
![6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677972.png)
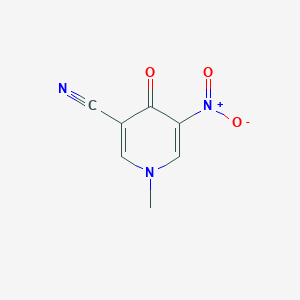
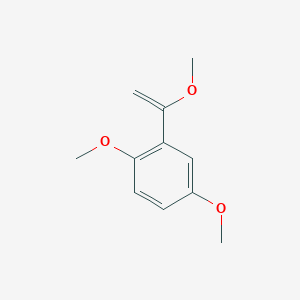
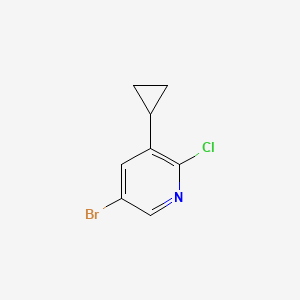
![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)
![2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)
![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)
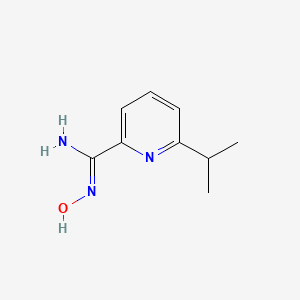
![6-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13678035.png)
